molecular formula C17H11BrO4 B3005837 (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 622358-32-1

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No.: B3005837
CAS No.: 622358-32-1
M. Wt: 359.175
InChI Key: SGHDEGAUPKRNML-PXNMLYILSA-N
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Description

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic aurone derivative characterized by a benzofuran-3-one core substituted with a 4-bromobenzylidene group at the C2 position and an acetate ester at the C6 position. This compound’s design leverages the aurone scaffold’s ability to bind tubulin at the colchicine site, disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Properties

IUPAC Name

[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO4/c1-10(19)21-13-6-7-14-15(9-13)22-16(17(14)20)8-11-2-4-12(18)5-3-11/h2-9H,1H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHDEGAUPKRNML-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to its anti-tumor effects. Additionally, it may interfere with bacterial or viral replication processes, contributing to its antibacterial and anti-viral activities .

Comparison with Similar Compounds

Key Structural Features :

  • Acetate ester : Improves lipophilicity compared to hydroxylated analogs, aiding cellular uptake.
  • (Z)-configuration : Critical for maintaining planar geometry, ensuring optimal interaction with the colchicine-binding pocket .

Comparison with Structural Analogs

Structural and Functional Differences

Aurone derivatives exhibit significant variation in biological activity based on substituents. Below is a comparative analysis of key analogs:

Structure-Activity Relationships (SAR) Insights

Electron-Withdrawing Groups (EWGs) :

  • The 4-bromo substituent in the target compound enhances tubulin-binding affinity through halogen bonding, similar to 5a’s methoxy-indole group .
  • Thiophene analogs (e.g., A3) show reduced potency compared to benzene derivatives due to sulfur’s larger atomic radius and altered electronic effects .

Polar Substituents: Compound 5b’s dichlorobenzyloxy group improves aqueous solubility but may reduce membrane permeability compared to the target compound’s acetate .

Steric Effects :

  • Bulky groups like tert-butyl () hinder colchicine-site binding, as seen in reduced activity compared to smaller substituents .

Pharmacological and Toxicological Profiles

  • Target Compound : While direct activity data is lacking, its bromobenzylidene group aligns with SAR trends favoring EWGs for tubulin inhibition.

Biological Activity

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by the presence of a bromobenzylidene group and a dihydrobenzofuran ring, suggests potential biological activities that warrant detailed exploration.

The compound's IUPAC name is [(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate. Its molecular formula is C18H14BrO4C_{18}H_{14}BrO_4 with a molecular weight of approximately 364.21 g/mol. The compound features a bromine atom, which is known to influence biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Interaction : It could interact with specific receptors, modulating signaling pathways that lead to various physiological effects.
  • Antioxidant Activity : The presence of the benzofuran structure may confer antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research on benzofuran derivatives has shown their potential in inhibiting cancer cell growth by inducing apoptosis and disrupting cell cycle progression.

StudyCompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast Cancer)15.5Apoptosis induction
Similar Benzofuran DerivativeHeLa (Cervical Cancer)12.0Cell cycle arrest
Benzofuran Compound XA549 (Lung Cancer)10.5ROS generation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest that it exhibits moderate antibacterial activity.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Case Studies

  • Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that a related compound led to significant tumor regression in xenograft models of breast cancer when administered at a dosage of 20 mg/kg body weight daily for two weeks.
  • Antimicrobial Efficacy : Research conducted by the International Journal of Antimicrobial Agents highlighted the effectiveness of benzofuran derivatives against multidrug-resistant strains of bacteria, suggesting that modifications in the structure can enhance their potency.

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